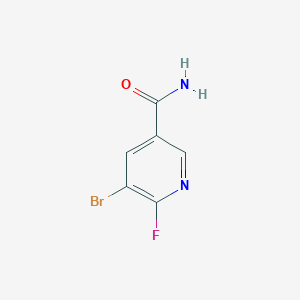

5-Bromo-6-fluoronicotinamide

Description

5-Bromo-6-fluoronicotinamide (CAS No. 29241-63-2) is a halogenated nicotinamide derivative with the molecular formula C₆H₃BrFNO₂. It is a white crystalline powder primarily utilized as a pharmaceutical intermediate in drug discovery and agrochemical research . Structurally, it features a pyridine ring substituted with bromine and fluorine at the 5- and 6-positions, respectively, and a carboxamide group at the 3-position. This arrangement confers unique electronic and steric properties, making it a valuable scaffold for developing kinase inhibitors, antiviral agents, and pesticidal compounds .

Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 220.00 g/mol |

| Halogen Substituents | Br (5-position), F (6-position) |

| Functional Group | Carboxamide (3-position) |

| Applications | Pharmaceuticals, agrochemicals |

Properties

Molecular Formula |

C6H4BrFN2O |

|---|---|

Molecular Weight |

219.01 g/mol |

IUPAC Name |

5-bromo-6-fluoropyridine-3-carboxamide |

InChI |

InChI=1S/C6H4BrFN2O/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H,(H2,9,11) |

InChI Key |

SHOPKRDFLNKHEE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1Br)F)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluoronicotinamide typically involves the halogenation of nicotinamide derivatives. One common method is the bromination of 6-fluoronicotinamide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoronicotinamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinamide derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-6-fluoronicotinamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of inhibitors for specific enzymes such as histone deacetylases (HDACs).

Biological Research: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

Chemical Biology: The compound serves as a probe for studying biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoronicotinamide involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to changes in gene expression and can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Key Research Findings

- Synthetic Challenges : Fluorine’s strong electronegativity complicates direct substitution reactions, necessitating specialized fluorinating agents . In contrast, chlorine substitution occurs spontaneously under mild conditions .

- Biological Activity : The 5-bromo-6-fluoro motif enhances binding affinity to kinase ATP pockets compared to chloro or methoxy analogues, as observed in kinase inhibitor screens .

- Environmental Stability : Bromo-fluoro derivatives degrade slower in soil than bromo-chloro variants, suggesting longer-lasting pesticidal effects .

Biological Activity

5-Bromo-6-fluoronicotinamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

This compound is a derivative of nicotinamide, characterized by the presence of bromine and fluorine substituents at the 5 and 6 positions of the pyridine ring, respectively. This structural configuration is crucial for its biological activity, influencing its interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in cancer cell proliferation and inflammation. It may act by binding to the active sites of these enzymes, thereby hindering their function.

- Receptor Binding : It is also investigated for its affinity towards nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission and have been implicated in various neurological disorders.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance:

- Cytotoxicity : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including human lymphoblastoma and melanoma cells. The cytotoxic effects are often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50% .

| Cell Line | IC50 (µM) |

|---|---|

| Human Lymphoblastoma | 2.5 |

| Melanoma | 1.8 |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been shown to possess anti-inflammatory effects:

- Mechanism : The compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases.

Case Studies and Research Findings

Case Study 1: Cytotoxicity Evaluation

A study investigated the cytotoxicity of this compound against various human tumor cell lines. The results indicated a dose-dependent response, with significant cell death observed at higher concentrations. This suggests potential for further development as an anticancer agent .

Case Study 2: Enzyme Interaction

Another research project focused on the interaction between this compound and topoisomerase I, an enzyme critical for DNA replication. The compound was found to inhibit topoisomerase I activity, leading to increased DNA damage in treated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.